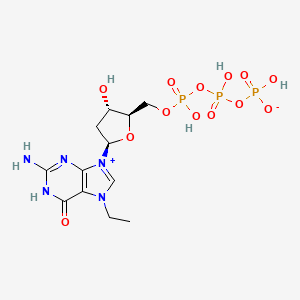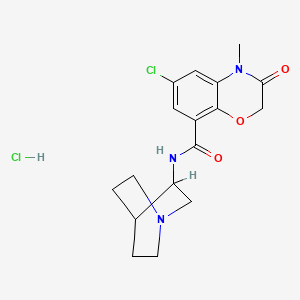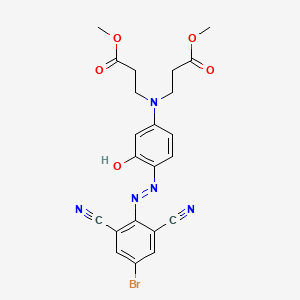![molecular formula C15H16N2O2 B1168431 N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid CAS No. 118608-59-6](/img/structure/B1168431.png)
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is a compound derived from ricinoleic acid, which is a major component of castor oil. This compound is primarily used in cosmetic formulations due to its antistatic and conditioning properties . It is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair .
准备方法
Synthetic Routes and Reaction Conditions
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is synthesized through the reaction of ricinoleic acid with dimethylaminopropylamine, followed by neutralization with lactic acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of ricinoleamidopropyl dimethylamine lactate involves large-scale reactors where the reactants are combined and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified and formulated for use in various applications .
化学反应分析
Types of Reactions
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ricinoleamidopropyl dimethylamine lactate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the cosmetic industry for hair care products, skin conditioners, and antistatic agents
作用机制
The mechanism of action of ricinoleamidopropyl dimethylamine lactate involves its interaction with the surface of hair and skin. The compound’s amphiphilic structure allows it to reduce surface tension and form a protective layer, which helps in conditioning and reducing static charges. The molecular targets include the keratin proteins in hair and the lipid layers in the skin .
相似化合物的比较
Similar Compounds
Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.
Myristamidopropyl dimethylamine: Derived from myristic acid and used for similar applications.
Stearamidopropyl dimethylamine: Derived from stearic acid and commonly used in conditioners.
Uniqueness
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is unique due to its derivation from ricinoleic acid, which imparts specific properties such as enhanced conditioning and antistatic effects. Its lactate component also contributes to its mildness and compatibility with skin and hair .
属性
CAS 编号 |
118608-59-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
0 |
同义词 |
Propanoic acid, 2-hydroxy-, compd. with R-(Z)-N-3-(dimethylamino)propyl-12-hydroxy-9-octadecenamide (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






